molecular formula C22H30O6 B103935 Pregomisin CAS No. 66280-26-0

Pregomisin

Cat. No. B103935
CAS RN: 66280-26-0
M. Wt: 390.5 g/mol
InChI Key: RLRKIWSBYUZHIJ-OKILXGFUSA-N
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Description

Pregomisin is a chemical compound isolated from Schisandra chinensis . It is also found in the roots of Angelicae Dahuricae and Cimicifuga Foetida . It has been shown to be effective against rhizogenes, which are fungi that can cause root rot .


Synthesis Analysis

The biosynthesis of Pregomisin involves the tissue-specific biosynthesis and distribution of lignans, particularly in Schisandra sphenanthera . The roots play a unique role in lignan storage and biosynthesis . The biosynthetic pathways and regulatory mechanisms of these lignans are illuminated by differential gene expression analysis across various tissues .


Molecular Structure Analysis

Pregomisin has a molecular formula of C22H30O6 . Its average mass is 390.470 Da and its monoisotopic mass is 390.204254 Da . It has two defined stereocentres .


Physical And Chemical Properties Analysis

Pregomisin is an oil . It has a density of 1.1±0.1 g/cm^3, a boiling point of 545.2±45.0 °C at 760 mmHg, and a flash point of 283.6±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds .

Scientific Research Applications

values reported to be .

Pharmacological Importance in Traditional Medicine

The fruits of Schisandra chinensis, from which Pregomisin is isolated, have been used in traditional medicine. Pregomisin contributes to the pharmacological activities of these fruits, which are utilized in tonic and cough remedies. Its presence underscores the medicinal value of Schisandra chinensis and its potential for developing new treatments .

Role in Lignan Biosynthesis

Pregomisin is involved in the biosynthesis of lignans, a group of compounds with various pharmacological effects. Research has shown that Pregomisin is most abundant in the fruits of Schisandra chinensis, suggesting its role in the tissue-specific biosynthesis and distribution of lignans within the plant .

Potential in Gene Network Analysis

Studies involving phytochemical and gene network analysis have highlighted the importance of Pregomisin in elucidating the key genes involved in the biosynthesis of related compounds like Gomisin J. This research paves the way for a deeper understanding of the genetic and enzymatic pathways that govern lignan biosynthesis .

NMR. .

Antagonistic Activity Research

The antagonistic activity of Pregomisin against PAF suggests its utility in research focused on the development of PAF receptor antagonists. This could lead to the discovery of novel compounds with similar or improved efficacy for clinical applications .

Future Directions

While specific future directions for Pregomisin research are not mentioned in the search results, its isolation from Schisandra chinensis and its antagonistic activity against platelet-activating factor suggest potential areas for further exploration .

Mechanism of Action

Target of Action

Pregomisin is a chemical compound isolated from Schisandra chinensis It has been found to show platelet-activating factor (paf) antagonistic activity , suggesting that PAF receptors could be a potential target.

Mode of Action

It has been found to exhibit paf antagonistic activity . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation, inflammation, and anaphylaxis. Therefore, Pregomisin likely interacts with PAF receptors, inhibiting the actions of PAF and leading to a decrease in these functions.

Biochemical Pathways

This pathway plays a crucial role in various biological processes, including inflammation and platelet aggregation .

Result of Action

Given its paf antagonistic activity, it can be inferred that pregomisin likely inhibits the actions of paf at the molecular and cellular levels, leading to a decrease in platelet aggregation and inflammation .

properties

IUPAC Name

5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-13(7-15-9-17(23)21(27-5)19(11-15)25-3)14(2)8-16-10-18(24)22(28-6)20(12-16)26-4/h9-14,23-24H,7-8H2,1-6H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRKIWSBYUZHIJ-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045554
Record name Pregomisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregomisin

CAS RN

66280-26-0
Record name Pregomisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66280-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregomisin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066280260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregomisin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGOMISIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AYW92EXLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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